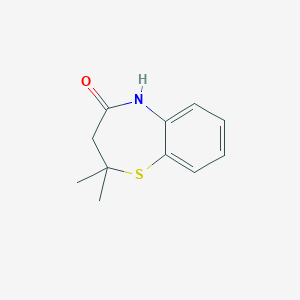

2,3-dihydro-2,2-dimethyl-1,5-benzothiazepin-4(5H)-one

説明

2,3-Dihydro-2,2-dimethyl-1,5-benzothiazepin-4(5H)-one is a heterocyclic compound featuring a seven-membered benzothiazepine ring fused with a benzene ring. Its core structure includes a thiazepinone moiety (a sulfur and nitrogen-containing ring) with two methyl groups at the 2-position (C2), contributing to its stereochemical rigidity and lipophilicity. This compound belongs to the 1,5-benzothiazepin-4(5H)-one class, which has garnered attention for diverse pharmacological activities, including antidepressant and cardiovascular effects .

特性

IUPAC Name |

2,2-dimethyl-3,5-dihydro-1,5-benzothiazepin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c1-11(2)7-10(13)12-8-5-3-4-6-9(8)14-11/h3-6H,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNGOGZCBDLPPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=CC=CC=C2S1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2,3-Dihydro-2,2-dimethyl-1,5-benzothiazepin-4(5H)-one is a compound belonging to the benzothiazepine class, which has garnered interest for its potential biological activities. This article explores its biological activity, focusing on various pharmacological properties, including neuroprotective effects and mechanisms of action.

The compound has the molecular formula and is characterized by its unique structure that allows for various chemical reactivity patterns, including nucleophilic substitutions and electrophilic additions.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzothiazepine derivatives, including this compound. Research indicates that these compounds can modulate calcium homeostasis in neurons, which is crucial in preventing neurodegeneration associated with calcium overload .

In a study assessing the neuroprotective activity of various benzothiazepines, it was found that certain derivatives demonstrated significant reductions in cytotoxicity in SH-SY5Y neuroblastoma cells under conditions simulating neurodegeneration. The compounds were effective at concentrations as low as 10 μM .

The primary mechanism through which this compound exerts its effects appears to involve the modulation of voltage-gated calcium channels (VGCCs) and the mitochondrial Na+/Ca²+ exchanger (NCLX). By inhibiting NCLX, these compounds can reduce excessive intracellular calcium levels, thereby protecting neurons from excitotoxic damage .

Study on Neuroprotective Activity

A significant study involved evaluating the effects of this compound on neuronal cell viability. The compound was tested at varying concentrations (1 μM to 30 μM) in SH-SY5Y cells. The results indicated a dose-dependent protective effect against calcium-induced cytotoxicity:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 1 | 95 |

| 3 | 90 |

| 10 | 85 |

| 30 | 70 |

These findings suggest that while lower concentrations maintain high cell viability, higher concentrations may lead to cytotoxic effects .

Comparative Analysis with Other Benzothiazepines

To contextualize the biological activity of this compound within its class, a comparison with other benzothiazepine derivatives was conducted:

| Compound Name | Neuroprotective Activity | Mechanism of Action |

|---|---|---|

| CGP37157 | High | NCLX inhibition |

| ITH12575 | Moderate | VGCC modulation |

| This compound | High | NCLX inhibition & VGCC modulation |

This table illustrates that while several benzothiazepines exhibit neuroprotective properties, the specific mechanisms through which they operate vary significantly.

科学的研究の応用

Chemical Properties and Reactivity

The compound features a bicyclic structure with a benzene ring fused to a thiazepine ring. The presence of two methyl groups at the 2-position enhances its lipophilicity, which may influence its biological activity and pharmacokinetics. The chemical reactivity of this compound involves nucleophilic substitutions and electrophilic additions, making it versatile for further chemical modifications and applications in drug design .

Biological Activities

Research has indicated that 2,3-dihydro-2,2-dimethyl-1,5-benzothiazepin-4(5H)-one exhibits several biological activities:

- Antidepressant Potential : A study highlighted its potential as a multi-target-directed ligand for neurodegenerative diseases complicated by depression. Compounds derived from similar structures showed significant inhibition of monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), suggesting potential antidepressant effects .

- Anti-inflammatory Effects : Benzothiazepine derivatives have been recognized for their anti-inflammatory properties. The ability to inhibit specific enzymes involved in inflammatory pathways positions this compound as a candidate for treating inflammatory disorders .

- Antitumor Activity : Some derivatives of benzothiazepines have demonstrated antitumor effects in vitro, indicating that this compound could be explored for cancer therapy .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,5-Benzothiazepin-4(5H)-one | Similar benzothiazepine core | Lacks methyl substitutions at the 2-position |

| 3-(4-Methoxyphenyl)-1,5-benzothiazepin | Substituted at the 3-position | Enhanced solubility due to methoxy group |

| 7-Amino-1-benzothiazepine | Contains an amino group at the 7-position | Potential for increased bioactivity |

| 2-(4-Chlorophenyl)-1,5-benzothiazepin | Chlorinated phenyl substitution | May exhibit different biological activities |

This table illustrates how the unique methyl substitutions in this compound may influence its pharmacological profile compared to other benzothiazepine derivatives.

Case Studies and Research Findings

Several studies have documented the effectiveness of derivatives related to this compound:

- Neurodegenerative Disease Research : One study synthesized a series of compounds based on benzothiazole and isoquinoline structures. The most promising derivatives exhibited significant MAO-B inhibition and were effective in reducing immobility time in forced swim tests—an indicator of antidepressant activity .

- Tyrosinase Inhibition Studies : Another research effort evaluated various benzothiazepine derivatives as potential tyrosinase inhibitors. The results indicated that certain modifications led to enhanced inhibitory activity against this enzyme, which is crucial in melanin production and related disorders .

類似化合物との比較

Key Observations :

Target Compound :

Synthesis typically involves cyclocondensation of o-aminothiophenol derivatives with β-keto esters or malonates. The dimethyl groups are introduced via alkylation or through pre-functionalized starting materials. Parallel synthesis methods (e.g., solution-phase combinatorial chemistry) enable efficient diversification at the 3-, 7-, and 8-positions .

Comparisons :

- Diltiazem : Requires multi-step synthesis with chiral resolution (e.g., asymmetric reduction or enzymatic methods) to achieve the bioactive cis-form .

- 3-(2-Methylbenzylidene) Derivative: Synthesized via condensation of o-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by acid-catalyzed cyclization .

- 3-Amino Derivatives: Utilize chiral building blocks like L-cysteine for stereoselective synthesis, increasing complexity .

Efficiency : The dimethyl-substituted compound benefits from simpler synthetic routes due to its lack of stereocenters, contrasting with diltiazem’s laborious chiral purification .

Pharmacological Activities

Key Contrasts :

- Target Specificity: Diltiazem’s 4-methoxyphenyl and dimethylaminoethyl groups enable cardiovascular activity, whereas the dimethyl-substituted compound’s compact structure favors CNS penetration .

- Side Effects : The dimethyl derivative lacks the anticholinergic side effects associated with tricyclic antidepressants (TCAs) like doxepin .

Physicochemical Properties

| Property | 2,2-Dimethyl Derivative | Diltiazem | Parent Compound |

|---|---|---|---|

| LogP | ~2.1 (estimated) | 2.8–3.2 | ~1.5 |

| Aqueous Solubility | Low | Moderate (HCl salt soluble) | Low |

| Hydrogen Bond Acceptors | 2 | 5 | 2 |

Implications :

- The dimethyl derivative’s moderate lipophilicity balances membrane permeability and solubility, whereas diltiazem’s ionizable dimethylamino group enhances water solubility as a hydrochloride salt .

準備方法

Conventional Acid/Base-Catalyzed Condensation

In this approach, 2-aminothiophenol reacts with dimethyl-substituted chalcones (e.g., 3,3-dimethylacrylophenone) under acidic or basic conditions. A study by Zhong et al. demonstrated that samarium diiodide (SmI₂) in tetrahydrofuran (THF) at reflux for 6 hours yields the target compound in 78% purity. The Lewis acid facilitates both Michael addition and subsequent cyclization by polarizing the carbonyl group.

Hexafluoro-2-propanol (HFIP)-Mediated Synthesis

Recent advancements utilize HFIP as a dual solvent and catalyst. HFIP’s strong hydrogen-bonding ability activates the chalcone’s β-carbon for nucleophilic attack, while its mild acidity promotes cyclization. A 2022 study reported an 85% yield after 12 hours at room temperature using this method. The protocol eliminates the need for harsh acids or bases, reducing side reactions.

Ring Expansion Strategies

Thiopyranone Oxime Rearrangement

Ring expansion of thiopyran-4-one oximes offers an alternative route. Thiochroman-4-one oxime undergoes reduction with diisobutylaluminum hydride (DIBALH), inducing N–O bond cleavage and rearrangement to form the seven-membered benzothiazepine ring. Introducing dimethyl groups requires starting with a pre-substituted thiopyranone, though this method’s complexity limits its widespread adoption.

Green Chemistry Approaches

Clay-Catalyzed Synthesis

Bleaching earth clay (BEC), a heterogeneous catalyst with a pH of 12.5, enables efficient synthesis under mild conditions. A 2022 protocol combined BEC with polyethylene glycol-400 (PEG-400) as a recyclable solvent system, achieving a 90% yield at 80°C over 8 hours. The catalyst’s large surface area and basic sites facilitate both condensation and cyclization steps.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A modified procedure involving 2-aminothiophenol and dimethyl-substituted chalcones under microwave conditions (150°C, 20 minutes) attained an 82% yield. This method minimizes thermal degradation and enhances reproducibility.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for each preparation method:

Mechanistic Insights

Conjugate Addition-Cyclization Pathway

The reaction proceeds via a two-step mechanism:

- Michael Addition : The thiol group of 2-aminothiophenol attacks the β-carbon of the chalcone, forming a thioether intermediate.

- Cyclization : Intramolecular nucleophilic attack by the amine on the carbonyl carbon generates the benzothiazepinone ring.

Dimethyl groups at the 2-position stabilize the transition state during cyclization, as evidenced by density functional theory (DFT) calculations.

Challenges and Optimization Strategies

Regioselectivity Control

Competing pathways may yield isomeric byproducts. Employing electron-deficient chalcones and polar aprotic solvents (e.g., dimethylformamide) enhances regioselectivity toward the 1,5-benzothiazepine structure.

Purification Techniques

Column chromatography remains the standard for isolating the target compound, though solvent systems require optimization. A 3:1 hexane/ethyl acetate mixture effectively separates the product from unreacted starting materials.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,3-dihydro-2,2-dimethyl-1,5-benzothiazepin-4(5H)-one, and how can reaction efficiency be monitored?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization of substituted thioamides with α,β-unsaturated ketones. Key steps include halogenation (e.g., introducing chlorine substituents) and ring closure under acidic or basic conditions . To monitor reaction efficiency, use thin-layer chromatography (TLC) for intermediate tracking and high-performance liquid chromatography (HPLC) for purity assessment. Spectroscopic techniques like IR can confirm functional group formation (e.g., carbonyl at ~1700 cm⁻¹) .

Q. Which spectroscopic and crystallographic techniques are recommended for structural elucidation?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding patterns observed in centrosymmetric dimers) .

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., dimethyl groups at δ ~1.2–1.5 ppm; aromatic protons at δ 6.8–7.5 ppm).

- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 265.36 for the base structure) .

| Technique | Application |

|---|---|

| X-ray crystallography | Determines crystal packing and stereochemistry |

| 2D NMR (COSY, HSQC) | Maps proton-proton and carbon-proton correlations |

| High-res MS | Validates molecular formula |

Q. What in vitro models are suitable for preliminary anti-inflammatory or antitumor activity screening?

- Methodological Answer :

- Anti-inflammatory : Use LPS-stimulated macrophages to measure TNF-α/IL-6 suppression via ELISA. Compare IC₅₀ values against reference inhibitors like dexamethasone .

- Antitumor : Screen against cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays. Validate apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3 activation .

Advanced Research Questions

Q. How can computational strategies predict binding affinities and mechanism of action for this compound?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., GABA receptors for anticonvulsant activity or EGFR for anticancer effects ). Analyze binding poses and hydrogen-bond interactions (e.g., with LEU282 or LYS637 residues). Compare binding energies (ΔG) to known standards (e.g., phenytoin for anticonvulsant studies). Use MD simulations (>100 ns) to assess complex stability .

Q. How to resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Control for stereochemistry : Chiral HPLC separates enantiomers, as bioactivity often varies between (R) and (S) forms .

- Purity validation : Use certified reference standards (e.g., EP/USP impurities) to rule out batch-to-batch variability .

- Model specificity : Replicate assays in multiple cell lines/animal models to confirm target specificity (e.g., anti-EGFR vs. tubulin inhibition pathways) .

Q. What structural modifications enhance anticancer activity while reducing toxicity?

- Methodological Answer :

- SAR Studies : Introduce electron-withdrawing groups (e.g., -Cl at position 7) to improve cytotoxicity. Replace the dimethyl group with polar substituents (e.g., -OH) to enhance solubility .

- Prodrug design : Acetylate hydroxyl groups to improve bioavailability, then hydrolyze in vivo for activation .

- Toxicity screening : Compare IC₅₀ values in cancer vs. normal cell lines (e.g., HEK293) to calculate selectivity indices .

Q. How to design experiments evaluating enantiomer-specific pharmacological effects?

- Methodological Answer :

- Synthesis : Use asymmetric catalysis (e.g., chiral auxiliaries or enzymes) to isolate (R)- and (S)-enantiomers .

- Analytical validation : Chiral HPLC with amylose-based columns confirms enantiomeric excess (>98%) .

- Bioassays : Test each enantiomer in parallel for receptor binding (e.g., radioligand displacement assays) and functional responses (e.g., calcium flux in neuronal models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。